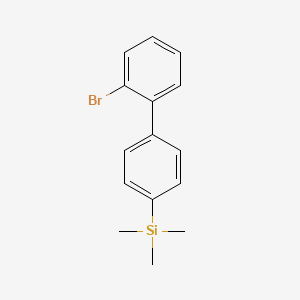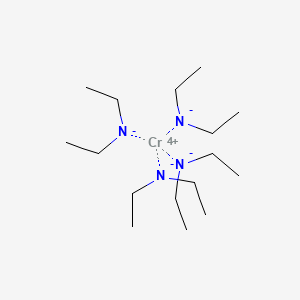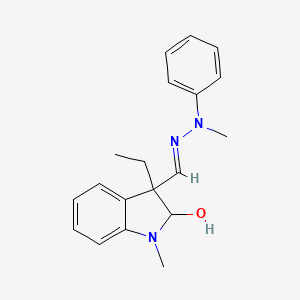
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol
Méthodes De Préparation
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone typically involves the reaction of 2-hydroxy-1,3,3-trimethylindoline-3-carbaldehyde with methylphenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) . This reaction yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like oxygen (O2) or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biological processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone can be compared to other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound is also used as a precursor in the synthesis of biologically active molecules but has different functional groups and reactivity.
2,3,3-Trimethylindolenine: Another indole derivative with applications in organic synthesis, but with distinct structural differences.
Propriétés
Numéro CAS |
83949-74-0 |
|---|---|
Formule moléculaire |
C19H23N3O |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-ethyl-1-methyl-3-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-2H-indol-2-ol |
InChI |
InChI=1S/C19H23N3O/c1-4-19(14-20-22(3)15-10-6-5-7-11-15)16-12-8-9-13-17(16)21(2)18(19)23/h5-14,18,23H,4H2,1-3H3/b20-14+ |
Clé InChI |
OZYMYXIYEKJGDA-XSFVSMFZSA-N |
SMILES isomérique |
CCC1(C(N(C2=CC=CC=C21)C)O)/C=N/N(C)C3=CC=CC=C3 |
SMILES canonique |
CCC1(C(N(C2=CC=CC=C21)C)O)C=NN(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


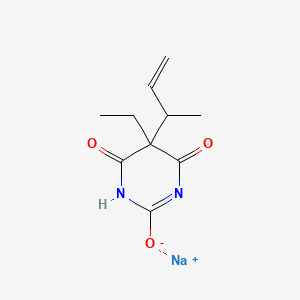
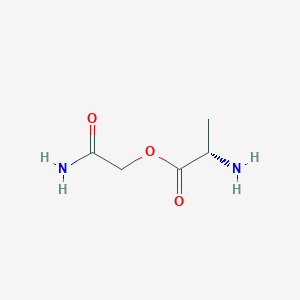
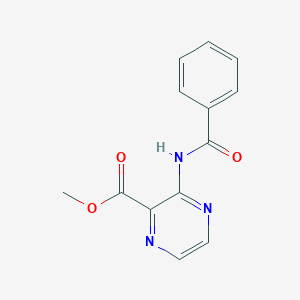
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
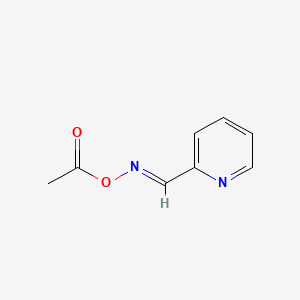
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
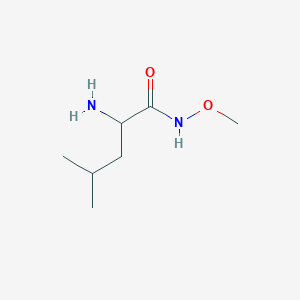
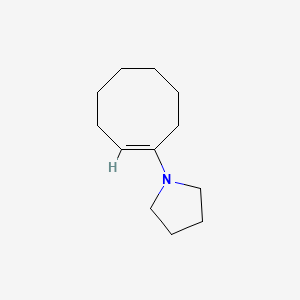
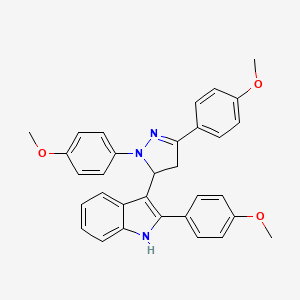
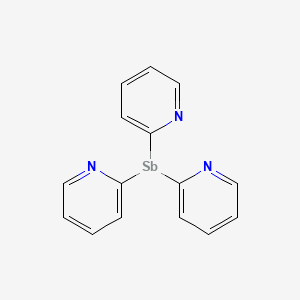
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
